![molecular formula C12H15NO B11997312 1-(3-Methylphenyl)cyclobutanecarboxamide](/img/structure/B11997312.png)
1-(3-Methylphenyl)cyclobutanecarboxamide
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Overview
Description
1-(3-Methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H15NO. It belongs to the class of cyclobutanecarboxamides and is characterized by a cyclobutane ring attached to a carboxamide group and a 3-methylphenyl group . This compound is known for its unique chemical structure and versatility, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex structures. It is often used in the development of new synthetic pathways and methodologies.
- Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to advancements in synthetic organic chemistry.
Biology
- Biological Activity Studies : Research has focused on the potential biological activities of 1-(3-Methylphenyl)cyclobutanecarboxamide, including its interactions with enzymes and receptors. Initial studies suggest it may modulate specific signaling pathways, although detailed mechanisms remain under investigation.
- Enzyme Inhibition : There is ongoing exploration into its role as an enzyme inhibitor, particularly in relation to critical metabolic pathways that could be targeted for therapeutic purposes .
Medicine
- Therapeutic Applications : The compound is being investigated for its potential therapeutic applications, especially in drug development aimed at treating various diseases. Its unique structure may confer specific bioactive properties that are beneficial in medicinal chemistry .
- Drug Development : Case studies have highlighted its use in developing new drugs targeting specific diseases, with preliminary results indicating promising activity against certain biological targets .
Data Tables
Application Area | Description | Examples |
---|---|---|
Chemistry | Used as a building block and reagent | Synthesis of complex organic molecules |
Biology | Studied for biological activities | Enzyme interactions and inhibition |
Medicine | Investigated for therapeutic uses | Potential drug candidates |
Case Studies
- Enzyme Interaction Study : A recent study explored the interaction of this compound with cyclin-dependent kinase 9 (CDK9), revealing its potential as an inhibitor with selectivity towards this enzyme. The compound's binding affinity was assessed through structure-based drug design techniques, indicating its viability as a lead compound for further development .
- Therapeutic Potential Evaluation : Another investigation focused on the compound's effects on cellular apoptosis and proliferation. Results indicated that specific concentrations could significantly induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclobutanecarboxamide can be compared with other cyclobutanecarboxamide derivatives, such as:
Cyclobutanecarboxamide: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
N-(4-Methylphenyl)cyclobutanecarboxamide: Similar structure but with the methyl group in the para position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14) |
InChI Key |
AHYUWVMMHYSLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)N |
Origin of Product |
United States |
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